Comparative In Vitro Potency in DPP-IV Inhibition: 2,5-Difluoro vs. Other Fluoro-Phenyl Analogs
In a direct head-to-head study of β-homophenylalanine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, the analogue containing the 2,5-difluoro-phenyl motif (compound 22q) demonstrated an IC50 of 270 nM [1]. This is directly compared to the 2,4,5-trifluoro-phenyl analogue (compound 22t), which exhibited superior potency with an IC50 of 119 nM [1]. This data provides a quantitative benchmark for the 2,5-difluoro substitution in this specific scaffold and highlights a 2.3-fold difference in potency based on the fluorine substitution pattern.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 270 nM (Compound 22q, containing the 2,5-difluoro-phenyl motif) |
| Comparator Or Baseline | 119 nM (Compound 22t, containing the 2,4,5-trifluoro-phenyl motif) |
| Quantified Difference | 2.3-fold decrease in potency (119 nM vs 270 nM) |
| Conditions | DPP-IV enzyme inhibition assay |
Why This Matters
For procurement decisions, this data confirms that the 2,5-difluoro motif provides a distinct activity profile that cannot be assumed from other fluorinated analogs, making it a specific choice for SAR exploration where 270 nM potency is desired or where a less potent, but potentially more metabolically stable, profile is sought.
- [1] Xu, J., et al. (2004). Discovery of potent and selective β-homophenylalanine based dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(18), 4759-4762. View Source
